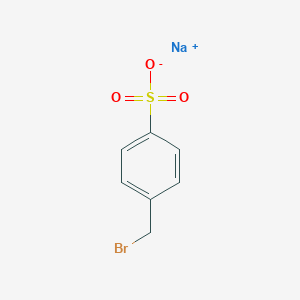
sodium;4-(bromomethyl)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4(Z),7(Z)-decadienoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of alkyne metathesis followed by hydrogenation to introduce the double bonds in the desired positions. The reaction conditions typically involve the use of catalysts such as molybdenum or tungsten complexes .
Industrial Production Methods
In an industrial setting, the production of 4(Z),7(Z)-decadienoic acid may involve the extraction from natural sources such as plant oils, followed by purification processes. Alternatively, large-scale synthesis can be achieved through chemical methods involving the use of olefin metathesis and selective hydrogenation .
Análisis De Reacciones Químicas
Types of Reactions
4(Z),7(Z)-decadienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated fatty acids.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.
Substitution: Esterification reactions often use alcohols in the presence of acid catalysts.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
4(Z),7(Z)-decadienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studies of polyunsaturated fatty acids.
Biology: This compound is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of bio-based materials and as an additive in food and cosmetics.
Mecanismo De Acción
The mechanism of action of 4(Z),7(Z)-decadienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a signaling molecule, modulating various cellular pathways. The molecular targets include enzymes involved in lipid metabolism and receptors that mediate inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
4(Z),7(Z)-decadienoic acid: Characterized by two double bonds in the Z-configuration.
4(Z),7(E)-decadienoic acid: Similar structure but with one double bond in the E-configuration.
4(E),7(Z)-decadienoic acid: Similar structure but with one double bond in the E-configuration.
Uniqueness
4(Z),7(Z)-decadienoic acid is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. This configuration affects its reactivity and interaction with biological systems, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
sodium;4-(bromomethyl)benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S.Na/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4H,5H2,(H,9,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIRTEIRZXTTPR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CBr)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














